While the specific research applications of (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) are not widely documented, its synthesis and characterization have been reported in scientific literature. Researchers have described methods for its preparation using Suzuki-Miyaura coupling reactions, a common technique for forming carbon-carbon bonds between aryl and vinyl groups through the use of organoboron compounds like boronic acids. [, ] These studies detail the reaction conditions, product yields, and characterization data using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure of the synthesized compound. [, ]
Based on the presence of functional groups within the molecule, (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) could potentially hold promise for various applications in scientific research, though these remain largely unexplored. Here are some potential areas:
(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula and a molecular weight of approximately 324.94 g/mol . This compound is characterized by its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are critical for forming carbon-carbon bonds in the synthesis of various organic molecules . Its structure includes a bromine atom and a fluorobenzyl ether, contributing to its reactivity and functional versatility.
Currently, there is no scientific literature available describing a specific mechanism of action for (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) within biological systems.
As with most chemicals, it is advisable to handle (3-Bromo-2-((2-fluorobenzyloxy)phenyl)boronic acid) with proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Specific data on its toxicity, flammability, or reactivity is not available and should be sought from the supplier safety data sheet (SDS) [, ].
While specific biological activities of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid are not extensively documented, organoboron compounds are often investigated for their roles in medicinal chemistry. They may exhibit properties that could be beneficial in drug development, particularly due to their ability to form stable carbon-carbon bonds, which are essential for constructing complex organic molecules .
The synthesis of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid typically involves:
(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid has several applications:
Several similar compounds exhibit comparable structural features or applications. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-4-(trifluoromethyl)phenylboronic acid | C13H8BBrF3 | Contains trifluoromethyl group; used in similar coupling reactions |
| 4-Bromo-2-(fluorophenyl)boronic acid | C12H10BBrF | Used in Suzuki-Miyaura coupling; slightly different reactivity |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid | C12H8BClF4 | Contains trifluoromethyl group; unique electronic properties |
These compounds share similarities in their boronic acid functionality and application in synthetic chemistry but differ in their substituents that can significantly influence their reactivity and application scope.
(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound classified as an aryl boronic acid derivative. Its IUPAC name reflects its structural components: a phenyl ring substituted with a bromine atom at position 3, a 2-fluorobenzyl ether group at position 2, and a boronic acid (-B(OH)₂) moiety. The molecular formula is C₁₃H₁₁BBrFO₃ (molecular weight: 324.94 g/mol), and its CAS number is 870778-86-2. The compound’s structure is characterized by a planar boronic acid group with sp² hybridization, facilitating interactions in catalytic reactions.
Key structural features include:
| Component | Position | Function |
|---|---|---|
| Boronic acid | Phenyl ring | C–C bond formation via Suzuki coupling |
| Bromine | Position 3 | Electronic and steric modulation |
| 2-Fluorobenzyl ether | Position 2 | Influence on lipophilicity and reactivity |
Phenylboronic acid, the foundational compound, was first synthesized in the early 20th century via Grignard reagent (PhMgBr) reactions with trimethyl borate, followed by hydrolysis. Modern derivatives, including (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid, emerged from advancements in cross-coupling methodologies. The introduction of halogenated and ether-substituted phenylboronic acids expanded applications in medicinal chemistry and materials science, particularly for synthesizing complex biaryl structures.
The compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions form carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis, offering high regioselectivity and functional group tolerance. The bromine and 2-fluorobenzyl ether substituents enhance the molecule’s utility:
Recent studies focus on leveraging this compound in drug discovery and materials science: